molecular formula C12H18N6O3S B2491416 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1013774-73-6

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2491416
CAS RN: 1013774-73-6
M. Wt: 326.38
InChI Key: ICYAEAHUMNBVBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves reactions such as cyclization of acrylamide derivatives with hydrazine hydrate, leading to pyrazolyl-triazolamines. For example, Panchal and Patel (2011) demonstrated the synthesis of N-(4H-1,2,4-Triazol-4-yl)acetamide derivatives through reactions involving 4-amino-4H-1,2,4-triazole and acetyl chloride, followed by cyclization with hydrazine hydrate (Panchal & Patel, 2011).

Molecular Structure Analysis

The structural characterization of similar compounds typically involves spectroscopic techniques such as 1H NMR and IR spectroscopy, confirming the presence of key functional groups and the overall molecular framework of the synthesized compounds.

Chemical Reactions and Properties

The chemical reactivity of compounds in this class often involves interactions with various reagents to introduce or modify functional groups, leading to diverse chemical structures with potential biological activities. For instance, the creation of coordination complexes with metal ions like Co(II) and Cu(II) demonstrates the compounds' ability to engage in complex formation, showcasing their versatile chemical properties (Chkirate et al., 2019).

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

  • Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been studied. These complexes exhibit significant antioxidant activity due to their structural characteristics and hydrogen bonding in their self-assembly process (Chkirate et al., 2019).

Synthesis of Innovative Heterocycles

  • Synthesis and insecticidal assessment of various heterocycles, including pyrrole, pyridine, and coumarin derivatives, incorporating a thiadiazole moiety, have been conducted against the cotton leafworm, demonstrating potential agricultural applications (Fadda et al., 2017).

Antimicrobial Activities

  • Synthesis of novel thiazole derivatives incorporating the pyrazole moiety showed significant anti-bacterial and anti-fungal activities, indicating their potential as antimicrobial agents (Saravanan et al., 2010).

Cytotoxic Activity

  • Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for anticancer activity. One compound showed appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting their potential in cancer research (Al-Sanea et al., 2020).

Study of Compound Properties

  • The structural combination of 1,2,4-triazole and pyrazole fragments in one molecule increases the likelihood of interaction with various biological targets. Studies have been conducted to explore the properties of these compounds, suggesting their potential in developing new therapeutic agents (Fedotov et al., 2022).

properties

IUPAC Name

2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3S/c1-17-6-8(11(16-17)21-3)10-14-15-12(22-7-9(13)19)18(10)4-5-20-2/h6H,4-5,7H2,1-3H3,(H2,13,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYAEAHUMNBVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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